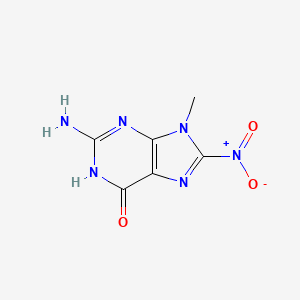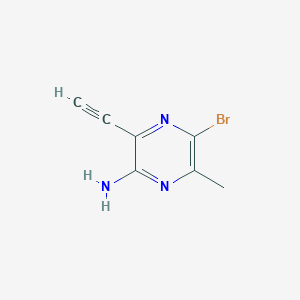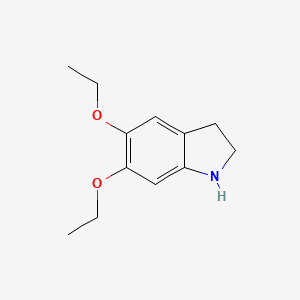
Methyl 1-oxoisochroman-3-carboxylate
Vue d'ensemble
Description
Le 1-Oxoisochroman-3-carboxylate de méthyle est un composé organique appartenant à la classe des dérivés d'isochroman. Il est caractérisé par un système cyclique fusionné composé d'un cycle benzénique et d'un cycle lactone, avec un groupe ester méthylique lié à la partie carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1-Oxoisochroman-3-carboxylate de méthyle peut être synthétisé par différentes voies de synthèse. Une méthode courante consiste en la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction de la 2-hydroxybenzaldéhyde avec le malonate de diéthyle en présence d'une base, suivie d'une cyclisation et d'une estérification, peut conduire au 1-Oxoisochroman-3-carboxylate de méthyle.
Méthodes de production industrielle
La production industrielle du 1-Oxoisochroman-3-carboxylate de méthyle implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Oxoisochroman-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le cycle lactone en un dérivé dihydro.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou le groupe ester.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont employés dans des conditions appropriées.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à des acides carboxyliques, tandis que la réduction peut produire des dérivés dihydro.
Applications de la recherche scientifique
Le 1-Oxoisochroman-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits naturels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant que composé de tête pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques fins et comme élément de base en science des matériaux.
Mécanisme d'action
Le mécanisme d'action du 1-Oxoisochroman-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité biologique peut être attribuée à sa capacité à inhiber certaines enzymes ou à interagir avec des récepteurs cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methyl 1-oxoisochroman-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of methyl 1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Hydroxyisochroman-3-carboxylate de méthyle
- 1-Oxoisochroman-3-carboxylate d'éthyle
- 1-Oxoisochroman-4-carboxylate de méthyle
Unicité
Le 1-Oxoisochroman-3-carboxylate de méthyle est unique en raison de ses caractéristiques structurales spécifiques, telles que la position du groupe ester et du cycle lactone.
Propriétés
IUPAC Name |
methyl 1-oxo-3,4-dihydroisochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOIZNDTYIQNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210506 | |
| Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-04-6 | |
| Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17225-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)







![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
